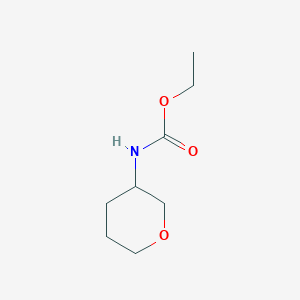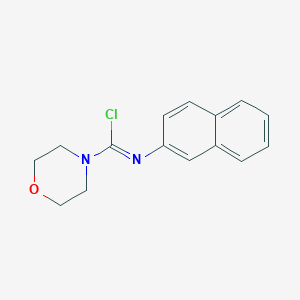
lithium;penta-2,4-diynenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium;penta-2,4-diynenitrile is an organolithium compound characterized by the presence of a lithium atom bonded to a penta-2,4-diynenitrile moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of lithium;penta-2,4-diynenitrile typically involves the reaction of lithium with penta-2,4-diynenitrile under controlled conditions. One common method is the direct reaction of lithium metal with penta-2,4-diynenitrile in an inert atmosphere to prevent oxidation. The reaction is usually carried out in a suitable solvent, such as tetrahydrofuran (THF), at low temperatures to ensure the stability of the product.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Lithium;penta-2,4-diynenitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The lithium atom can be substituted with other metal atoms or groups, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens or organometallic compounds can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of penta-2,4-diynenitrile.
Reduction: Primary amines or other reduced forms of the nitrile group.
Substitution: New organometallic compounds with different metal atoms or groups.
Wissenschaftliche Forschungsanwendungen
Lithium;penta-2,4-diynenitrile has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-carbon and carbon-nitrogen bonds.
Medicine: Investigated for its potential use in drug delivery systems or as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of lithium;penta-2,4-diynenitrile involves its interaction with various molecular targets and pathways. The lithium atom can act as a Lewis acid, facilitating reactions with nucleophiles. The nitrile group can participate in nucleophilic addition reactions, leading to the formation of new bonds and compounds. The specific pathways and targets depend on the reaction conditions and the nature of the reactants involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Penta-2,4-diynenitrile: Similar structure but without the lithium atom.
Lithium acetylide: Contains lithium bonded to an acetylide group.
Lithium cyanide: Contains lithium bonded to a cyanide group.
Uniqueness
Lithium;penta-2,4-diynenitrile is unique due to the presence of both a lithium atom and a penta-2,4-diynenitrile moiety. This combination imparts distinct reactivity and properties, making it valuable for specific applications in organic synthesis and materials science.
Eigenschaften
CAS-Nummer |
65864-09-7 |
|---|---|
Molekularformel |
C5LiN |
Molekulargewicht |
81.0 g/mol |
IUPAC-Name |
lithium;penta-2,4-diynenitrile |
InChI |
InChI=1S/C5N.Li/c1-2-3-4-5-6;/q-1;+1 |
InChI-Schlüssel |
YGNMMPLOYJVTRP-UHFFFAOYSA-N |
Kanonische SMILES |
[Li+].[C-]#CC#CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-Chloroethyl(ethyl)amino]benzaldehyde;4-methylpyridine](/img/structure/B14478359.png)
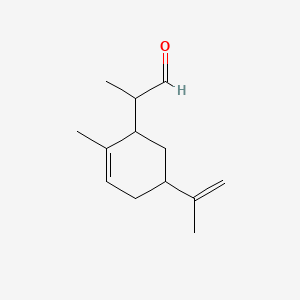
![1,3,5-Triazine-2,4,6-triamine, N,N',N''-tris(methoxymethyl)-N,N',N''-tris[(octadecyloxy)methyl]-](/img/structure/B14478372.png)


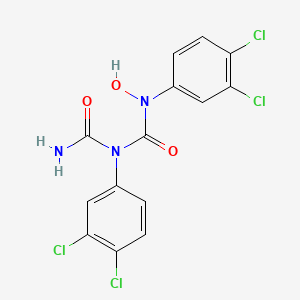
![1-[2-(2,4-Dichlorophenyl)hexyl]-1H-1,2,4-triazole](/img/structure/B14478392.png)
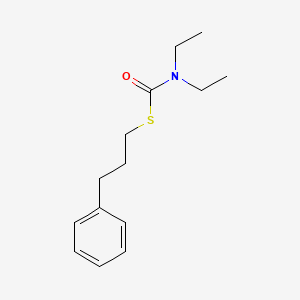
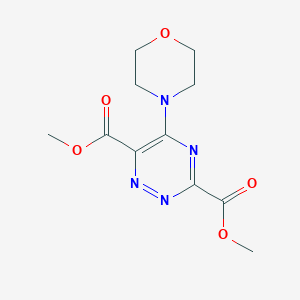

![2-Amino-2-oxo-N-[(prop-2-yn-1-yl)oxy]ethanimidoyl chloride](/img/structure/B14478412.png)
